![molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1](/img/structure/B3020289.png)

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

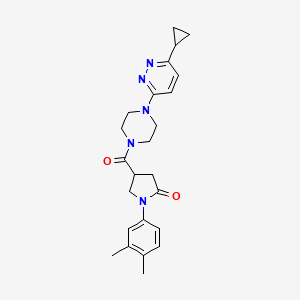

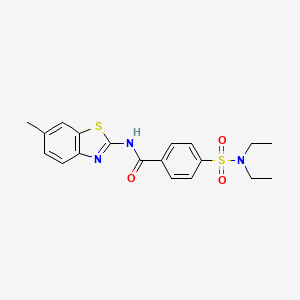

“6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 . It is a colorless crystalline solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O3/c1-8-12-10 (14 (17)18)7-11 (15-13 (12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,17,18) . This indicates the presence of a methyl group (CH3), a phenyl group (C6H5), an isoxazole ring, a pyridine ring, and a carboxylic acid group (COOH) in the molecule.Physical And Chemical Properties Analysis

This compound is a colorless crystalline solid . It has a melting point of 147-148°C . The 1H NMR spectrum (500 MHz, DMSO -d6), δ, ppm (J, Hz): 0.72 (3H, t, J = 7.0, СО 2 СН 2 С Н 3); 3.83 (2Н, q, J = 7.0, CO 2 C H 2 CH 3); 6.99 (1Н, s, Н-5); 7.40–7.60 (5Н, m, Н Ph); 12.60 (1Н, br. s, ОН). The 13C NMR spectrum (125 MHz, DMSO -d6), δ, ppm: 13.4; 62.3; 101.1; 109.6; 128.9 (4С); 129.8; 130.4; 138.8; 158.7; 164.4; 166.3; 170.5 .Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, being an isoxazole derivative, could potentially be used in the field of drug discovery .

Development of Eco-friendly Synthetic Strategies

Given the significance of isoxazoles, it’s important to develop new eco-friendly synthetic strategies . This compound could potentially be used in the development of such strategies .

3. Treatment of Acute Myeloid Leukemia (AML) A series of 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives were designed and synthesized as FLT3 inhibitors to find a new lead compound to treat AML . Given the structural similarity, 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .

4. Overcoming Secondary Resistance Mutations of FLT3 A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine covalent derivatives were synthesized and optimized to overcome the common secondary resistance mutations of FLT3 . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .

Synthesis of Pyridones

The compound could potentially be used in the synthesis of pyridones, given that the hydroxy group as the keto tautomer shows the use of ester groups during the formation of the pyridine ring that finally ends as a pyridone .

Biological Studies

The biological activity such as the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and the effect of 3,4,5-trisubstituted isoxazoles on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar biological studies .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown

Mode of Action

It is likely that the compound interacts with its targets via non-covalent interactions

Pharmacokinetics

Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.

Result of Action

Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.

properties

IUPAC Name |

6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDDIQAZXUABSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)

![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)

![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)